4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic organic compound structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It belongs to the class of tetrahydropyridines. This compound has gained significant interest in scientific research due to its structural similarity to MPTP, a known neurotoxin that induces Parkinson’s disease-like symptoms in humans and animal models. []
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound belonging to the class of tetrahydropyridines. It is characterized by the presence of a chlorophenyl group attached to the tetrahydropyridine ring. This compound has garnered attention due to its biochemical interactions and potential applications in pharmacology and organic synthesis. The unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
The compound can be identified by its Chemical Abstracts Service (CAS) number 143017-59-8. It is classified under tetrahydropyridines, which are cyclic organic compounds containing a nitrogen atom within a six-membered ring. The presence of the chlorophenyl substituent enhances its reactivity and interaction with various biological systems.
The synthesis of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine typically involves a reductive amination process. The following steps outline a common synthetic route:
This method can be optimized for higher yields and purity through additional purification steps like recrystallization or chromatography.
The molecular formula for 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is C11H12ClN. The compound features a tetrahydropyridine ring structure with a chlorophenyl group at the fourth position.
The compound's structure is significant for its reactivity in biochemical pathways and potential interactions with various enzymes .
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine participates in several biochemical reactions:
These reactions highlight the compound's potential as a pharmacological agent.
The mechanism of action for 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine primarily involves its binding to specific biomolecules:
This mechanism underlies its potential therapeutic effects as well as its toxicity in certain contexts.
The physical properties of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine include:
Chemical properties include:
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and potential therapeutic developments.
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a chlorinated structural analogue of the prototypical dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Both compounds share the 1,2,3,6-tetrahydropyridine core, but differ in their N1 and aryl substituents. While MPTP bears a methyl group on its nitrogen atom and an unsubstituted phenyl ring, 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine features an unsubstituted nitrogen and a meta-chlorinated phenyl ring [2] [9]. This structural variation significantly alters physicochemical properties and neurotoxic potential.
The meta-chloro substitution on the phenyl ring enhances lipophilicity compared to MPTP, potentially influencing blood-brain barrier permeability and intracellular accumulation. Analogues with halogen substitutions exhibit distinct time-dependent inhibition profiles for monoamine oxidases. For example, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine demonstrates potent MAO-B inhibition with enhanced time-dependent characteristics relative to MPTP, suggesting that halogen position modulates enzyme interaction kinetics [2] [9]. Notably, the absence of the N-methyl group in 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine may alter metabolic activation pathways, as the N-methyl moiety in MPTP is essential for conversion to the fully oxidized pyridinium species MPP+ [1] [9].
Table 1: Structural and Functional Comparison of Tetrahydropyridine Neurotoxins
Compound | N-Substituent | Aryl Substituent | MAO-B Inhibition Profile |
---|---|---|---|
MPTP | Methyl | Phenyl | Time-dependent, potent |
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine | None | 4-Chlorophenyl | Enhanced time-dependence [2] |
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | None | 3-Chlorophenyl | Predicted time-dependent (structural analogue) |
HPTP | Halogenated alkyl | Phenyl | Neurotoxic analogue [1] |
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine undergoes bioactivation primarily via MAO-B catalyzed oxidation, analogous to MPTP metabolism. MAO-B, located on the outer mitochondrial membrane of astrocytes, facilitates a two-electron oxidation of the tetrahydropyridine ring, generating the dihydropyridinium intermediate (DP⁺). This intermediate subsequently undergoes non-enzymatic oxidation to yield the toxic pyridinium species (PP⁺) [3] [7]. The chlorophenyl substituent likely influences the kinetics of this conversion, as halogenated analogues demonstrate altered MAO-B binding and inhibition characteristics [2] [10].
Notably, the metabolic activation exhibits compartmentalization: the initial MAO-B-dependent oxidation occurs intracellularly in astrocytes, but the final oxidation to PP⁺ occurs predominantly extracellularly. This is attributed to the membrane permeability of the dihydropyridinium intermediate (DP⁺), which diffuses out of astrocytes and undergoes oxidation in the extracellular space. Factors promoting extracellular oxidation include higher oxygen tension, alkaline pH, and the presence of dopamine autoxidation products [7]. This compartmentalization explains why astrocytes are spared from toxicity despite initiating bioactivation.
MAO-B exhibits higher affinity for 4-aryl substituted tetrahydropyridines compared to their 3-substituted isomers. The 3-chloro position may sterically hinder optimal positioning within the MAO-B active site cavity, which comprises a hydrophobic bipartite elongated structure with distinct entrance and substrate cavities [6] [10]. Nevertheless, the electron-withdrawing effect of the chlorine atom potentially increases the susceptibility of the tetrahydropyridine ring to enzymatic oxidation.
The pyridinium metabolite of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine exhibits high selectivity for dopaminergic neurons in the nigrostriatal pathway, mirroring MPP⁺ neurotoxicity. This selectivity stems from two primary mechanisms:
Table 2: Factors in Selective Neuronal Vulnerability to Tetrahydropyridine Analogues
Factor | Mechanism | Consequence |
---|---|---|
DAT Expression | Selective uptake of PP⁺ into dopaminergic terminals | Intraneuronal toxin accumulation |
Mitochondrial Stress | High basal energy demand from pacemaking activity | Increased susceptibility to Complex I inhibition |
Calcium Buffering | Low calbindin in SNc vs. VTA neurons | Impaired Ca²⁺ homeostasis under stress [1] |
Oxidative Stress | High basal ROS production from dopamine metabolism | Amplified ROS cascade upon toxin exposure |
The ultimate pyridinium metabolite (PP⁺) exerts its neurotoxic effect primarily through potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Complex I, the largest enzyme of the electron transport chain, contains 45 subunits and is crucial for proton pumping and initiating the electrochemical gradient for ATP synthesis [5] [8]. PP⁺, being a structural analogue of MPP⁺, likely binds to the same hydrophobic pocket within complex I, specifically interfering with the ubiquinone binding site in the Q module [5]. This inhibition halts electron transfer from NADH to ubiquinone, collapsing the proton gradient and halting ATP synthesis.
The inhibition dynamics are characterized by a rapid, concentration-dependent reduction in oxygen consumption, particularly in states reliant on complex I substrates like glutamate or pyruvate. This bioenergetic failure manifests as a depletion of cellular ATP levels, compromising energy-dependent processes essential for neuronal survival, including ion homeostasis and neurotransmitter recycling [4] [5]. The chlorophenyl group in PP⁺ may influence binding affinity to complex I compared to MPP⁺. Halogenation often enhances hydrophobic interactions within the enzyme's binding pocket, potentially leading to more persistent inhibition. Furthermore, complex I inhibition exacerbates reactive oxygen species (ROS) production. When electron flow is blocked at complex I, electrons can prematurely leak, primarily from the FMN cofactor or Fe-S clusters, directly reducing molecular oxygen to form superoxide anion (O₂•⁻) [5] [8].
Mitochondrial complex I inhibition by the pyridinium metabolite triggers a cascade of oxidative events within nigrostriatal dopaminergic neurons:
The cumulative effect of this oxidative onslaught is extensive macromolecular damage. Lipid peroxidation disrupts membrane integrity, protein oxidation and misfolding impair enzymatic and structural functions, and oxidative DNA damage triggers apoptotic pathways. The substantia nigra is particularly vulnerable due to its inherent characteristics: high basal oxidative load from dopamine metabolism, elevated iron content facilitating Fenton reactions, and relatively lower antioxidant capacity (e.g., glutathione) compared to other brain regions [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9